molecular formula C12H15NO B8589474 2-(6-Methoxyindan-1-ylidene)ethylamine

2-(6-Methoxyindan-1-ylidene)ethylamine

Cat. No.: B8589474
M. Wt: 189.25 g/mol
InChI Key: YICNDZFKTHJVQH-UHFFFAOYSA-N
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Description

2-(6-Methoxyindan-1-ylidene)ethylamine (C₁₂H₁₅NO) is a methoxy-substituted ethylamine derivative featuring a fused bicyclic indan scaffold. Its synthesis involves the condensation of 6-methoxyindan-1-one with a phosphonate reagent (NaH/THF), followed by catalytic hydrogenation using H₂ over Raney cobalt to yield the final amine product . The compound’s unique structure combines aromaticity with a conjugated enamine system, making it relevant for pharmacological studies, particularly in melatonin receptor modulation due to structural similarities with tryptamine derivatives.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

2-(6-methoxy-2,3-dihydroinden-1-ylidene)ethanamine

InChI

InChI=1S/C12H15NO/c1-14-11-5-4-9-2-3-10(6-7-13)12(9)8-11/h4-6,8H,2-3,7,13H2,1H3

InChI Key

YICNDZFKTHJVQH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCC2=CCN)C=C1

Origin of Product

United States

Comparison with Similar Compounds

5-Methoxytryptamine (5-MeO-Tryptamine)

  • Structure : 2-(5-Methoxy-1H-indol-3-yl)ethylamine (C₁₁H₁₄N₂O) .
  • Key Differences :
    • The indan scaffold in 2-(6-Methoxyindan-1-ylidene)ethylamine is replaced by an indole ring in 5-MeO-tryptamine.
    • The methoxy group is positioned at C5 on the indole versus C6 on the indan.
  • Pharmacological Relevance :
    • 5-MeO-Tryptamine exhibits serotonin receptor affinity, whereas the indan derivative’s planar structure may enhance binding to melatonin receptors due to reduced steric hindrance .

2-(4-Hydroxyphenyl)ethylamine

  • Structure: A simpler phenyl-ethylamine derivative (C₈H₁₁NO) .
  • Key Differences :
    • Lacks the bicyclic indan system and conjugated enamine present in the target compound.
    • Contains a hydroxyl group instead of methoxy.
  • Solubility and Reactivity :
    • The hydroxyl group increases polarity, enhancing water solubility compared to the methoxy-substituted indan derivative. However, reduced lipophilicity may limit blood-brain barrier penetration .

2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine

  • Structure : Piperidine-substituted ethylamine (C₁₀H₂₂N₂) .
  • Key Differences: Incorporates a piperidine ring, introducing a basic nitrogen atom absent in the target compound.

2-(tert-Butyloxy)-ethylamine Hydrochloride

  • Structure: Ether-substituted ethylamine (C₆H₁₆ClNO) .
  • Key Differences :
    • Features a tert-butoxy group instead of the methoxy-indan system.
    • The bulky tert-butyl group reduces conformational flexibility.
  • Stability: The hydrochloride salt improves stability but may limit solubility in non-polar solvents compared to the free-base indan derivative .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight Key Structural Features Solubility Applications
This compound C₁₂H₁₅NO 189.25 g/mol Bicyclic indan, conjugated enamine Moderate (organic) Receptor modulation
5-Methoxytryptamine C₁₁H₁₄N₂O 190.24 g/mol Indole ring, C5 methoxy High (aqueous) Serotonin receptor studies
2-(4-Hydroxyphenyl)ethylamine C₈H₁₁NO 137.18 g/mol Phenyl, hydroxyl group High (aqueous) Biochemical assays
2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine C₁₀H₂₂N₂ 156.27 g/mol Piperidine, dimethyl groups Moderate (organic) Catalysis, intermediates
2-(tert-Butyloxy)-ethylamine HCl C₆H₁₆ClNO 169.65 g/mol tert-Butoxy group, hydrochloride salt Low (non-polar) Synthetic chemistry

Research Findings and Implications

  • Synthetic Flexibility : The indan derivative’s synthesis via catalytic hydrogenation (Raney Co) offers scalability, contrasting with the chiral HPLC resolution required for enantiopure tryptamines .
  • Conformational Studies : Fluorine substitution on phenyl-ethylamines (e.g., 2-(4-fluorophenyl)ethylamine) alters conformational landscapes, suggesting that methoxy positioning in the indan derivative could similarly impact receptor binding .

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